molecular formula C10H15N5O4 B1623157 Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]- CAS No. 5580-25-6

Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-

Cat. No.: B1623157
CAS No.: 5580-25-6
M. Wt: 269.26 g/mol
InChI Key: BUNREPSQNJXLTH-KPKJPENVSA-N
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Description

Nifurethazone is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine. The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among 5-nitrofuran analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for nifurethazone are not well-documented in publicly accessible sources. Generally, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nifurethazone undergoes various chemical reactions, including:

    Oxidation: The nitro group in nifurethazone can be oxidized under specific conditions.

    Reduction: The nitro group can also be reduced to an amine group.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can react with the furan ring under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted furan compounds.

Scientific Research Applications

Nifurethazone has been studied for its antibacterial properties, particularly in veterinary medicine. It has been used to control bacterial infections in swine, demonstrating effectiveness against Salmonella choleraesuis . Additionally, its red-ox biotransformation mechanism has made it a subject of interest in biochemical research, particularly in understanding the action of nitrofuran derivatives.

Mechanism of Action

The antibacterial action of nifurethazone is based on its ability to undergo red-ox biotransformation. This process involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components. The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another 5-nitrofuran derivative with antibacterial properties.

    Nifuroxazide: Used to treat gastrointestinal infections.

    Furazolidone: An antibacterial agent used in veterinary medicine.

Uniqueness

Nifurethazone is unique in its specific application for controlling Salmonella choleraesuis in swine. While other nitrofuran derivatives share similar mechanisms of action, nifurethazone’s effectiveness in veterinary applications sets it apart from its counterparts.

Properties

CAS No.

5580-25-6

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C10H15N5O4/c1-13(2)5-6-14(10(11)16)12-7-8-3-4-9(19-8)15(17)18/h3-4,7H,5-6H2,1-2H3,(H2,11,16)/b12-7+

InChI Key

BUNREPSQNJXLTH-KPKJPENVSA-N

SMILES

CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Isomeric SMILES

CN(C)CCN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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